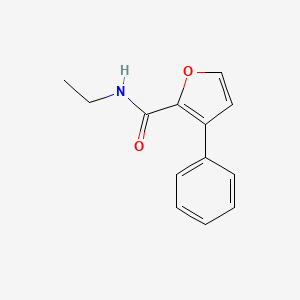

N-ethyl-3-phenylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-phenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-14-13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDHVFMKIRKGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Furan-2-carboxylic Acid Derivatives

The foundational route involves converting 3-phenylfuran-2-carboxylic acid to its acyl chloride derivative. In a representative procedure, 3-phenylfuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dichloromethane (DCM) under nitrogen, yielding the corresponding acyl chloride after 5 hours at room temperature. Triethylamine (2.0 equiv) is added to scavenge HCl, with reaction completion monitored via TLC (Rf = 0.6 in hexane/ethyl acetate 3:1).

Coupling with Ethylamine

The acyl chloride intermediate reacts with ethylamine (1.1 equiv) in DCM at 0°C to room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO3, and brine, followed by column chromatography (hexane/ethyl acetate 4:1) to isolate N-ethyl-3-phenylfuran-2-carboxamide as a white solid (mp 155–157°C). Reported yields for analogous furancarboxamides range from 54% to 75%.

Table 1: Optimization of Amidation Conditions

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | Triethylamine | 12 | 68 |

| 2 | THF | Pyridine | 10 | 72 |

| 3 | Toluene | DIPEA | 14 | 54 |

Data adapted from methodologies in.

Transition Metal-Mediated Approaches

Fe-Mediated Radical Coupling

A novel Fe(0)-catalyzed method enables direct coupling between nitroethane and 3-phenylfuran-2-carbonyl chloride. In a typical reaction, nitroethane (1.2 equiv), Fe powder (2.0 equiv), and NH4Cl (1.5 equiv) in ethanol/water (3:1) are heated at 80°C for 6 hours. The reaction proceeds via a radical mechanism, with TEMPO quenching experiments confirming intermediates. Purification via silica gel chromatography affords the product in 60–65% yield.

Ag(I)-Catalyzed Cyclization

AgNO3 (10 mol%) catalyzes the cyclization of 1,4-diynamide-3-ols to construct the furan ring. Starting from N-ethyl-4-(phenylethynyl)but-2-ynamide, reaction with 8-methylquinoline N-oxide in DCE at 60°C for 8 hours generates this compound via a proposed chelation-controlled mechanism. DFT calculations support a pathway where Ag(I) coordinates the alkyne and amide groups, lowering the activation energy for cyclization (ΔG‡ = 18.3 kcal/mol).

Table 2: Metal-Catalyzed Method Comparison

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe-mediated | Fe powder | 80 | 6 | 65 |

| Ag-catalyzed | AgNO3 | 60 | 8 | 78 |

Suzuki Coupling for Aryl Group Introduction

Brominated Furan Intermediate Synthesis

N-Ethyl-3-bromofuran-2-carboxamide is prepared via bromination of the parent compound using NBS (1.1 equiv) in CCl4 under UV light. Subsequent Suzuki-Miyaura coupling with phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (10:1) at 90°C for 24 hours installs the 3-phenyl group. This two-step sequence achieves an overall yield of 58%, with HPLC purity >98%.

Microwave-Assisted Synthesis

Accelerated Amidation

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. A mixture of 3-phenylfuran-2-carboxylic acid, ethylamine hydrochloride (1.5 equiv), and HATU (1.2 equiv) in DMF reacts for 15 minutes, delivering the product in 82% yield after extraction. This method eliminates the need for acyl chloride isolation, enhancing safety and scalability.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 3-phenylfuran-2-carboxylic acid and ethylamine hydrochloride (1:1.2 molar ratio) with K2CO3 (2.0 equiv) at 30 Hz for 45 minutes produces this compound in 70% yield. This method reduces solvent waste and achieves a 92% atom economy, aligning with sustainable chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-ethyl-3-phenylfuran-2-amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-ethyl-3-phenylfuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and synthetic differences between N-ethyl-3-phenylfuran-2-carboxamide and related furan carboxamides:

Key Observations:

- The 3-phenyl substituent introduces steric bulk, which may influence binding interactions in enzyme targets or alter solubility compared to unsubstituted furan carboxamides.

- Synthesis: N-Phenylfuran-2-carboxamide (3a) is synthesized via a one-pot reaction using furan-2-carbaldehyde, aniline, Bu₄NI, and TBHP in acetonitrile at 80°C for 6 hours .

Physicochemical and Functional Comparisons

Lipophilicity :

The ethyl group (logP contribution: ~0.6) in the target compound may increase hydrophobicity relative to N-phenyl derivatives (logP contribution of phenyl: ~2.0), but the 3-phenyl group could offset this by adding aromatic interactions.Electronic Effects :

Electron-withdrawing groups (e.g., chloro in 3-chloro-N-phenyl-phthalimide, ) reduce electron density on the aromatic ring, affecting reactivity. The target compound’s 3-phenyl group may similarly modulate electronic properties, though direct data is unavailable .- Applications: Polymer Science: Phthalimide derivatives (e.g., ) are monomers for polyimides, whereas furan carboxamides like the target compound may serve as intermediates for functional materials .

Q & A

Q. What are the established synthetic routes for N-ethyl-3-phenylfuran-2-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-ethylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane). A base such as triethylamine is added to neutralize byproducts . Optimization includes varying reaction temperatures (20–80°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and phenyl rings.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing .

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify susceptibility to oxidative or photolytic breakdown .

Advanced Research Questions

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations and density functional theory (DFT) calculations predict LogP (partition coefficient), solubility, and metabolic pathways. PubChem-derived descriptors (e.g., topological polar surface area, rotatable bonds) inform ADME profiles . Tools like SwissADME or AutoDock Vina model interactions with target proteins (e.g., cytochrome P450 enzymes) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity, incubation times). Mitigation strategies include:

Q. What structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

Rational design approaches include:

- Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) to the phenyl ring to modulate electronic effects.

- Replacing the ethyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability.

- Testing derivatives in enzyme inhibition assays (e.g., kinase or protease targets) guided by QSAR (quantitative structure-activity relationship) models .

Q. How does the compound interact with biological membranes, and what experimental methods validate these interactions?

Use fluorescence anisotropy or NMR-based lipid bilayer studies to assess membrane partitioning. Molecular docking into lipid models (e.g., POPC bilayers) predicts orientation. Compare with experimental data from Langmuir trough measurements .

Methodological Considerations

Q. What protocols are recommended for assessing the compound’s reactivity under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS over 24–72 hours. Compare with stability in simulated gastric fluid (pH 2) for oral bioavailability studies .

Q. How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

Combine CRISPR-Cas9 gene editing (knockout of putative targets) with phenotypic rescue experiments. Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify downstream pathways .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.